1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one
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Overview
Description
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-methoxy-1,2-oxazole with ethanone derivatives . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., p-toluenesulfonic acid), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme inhibition .
Comparison with Similar Compounds
1-(3-Methoxy-1,2-oxazol-5-yl)ethan-1-one can be compared with other oxazole derivatives, such as:
1-(1,3-oxazol-2-yl)ethan-1-one: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Another oxazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxy-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)5-3-6(9-2)7-10-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULBTORUXNWBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54258-26-3 |
Source
|
Record name | 1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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